Cas no 1240725-46-5 (1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester
- 2-Methyl-2-propanyl 3-(2-oxiranyl)-1-azetidinecarboxylate
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- インチ: 1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7(5-11)8-6-13-8/h7-8H,4-6H2,1-3H3
- InChIKey: VFCWZJWPTJLIQR-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C2CO2)C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506807-1.0g |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 1.0g |
$1086.0 | 2023-07-10 | |
Enamine | EN300-6506807-10.0g |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 10.0g |
$4667.0 | 2023-07-10 | |
Enamine | EN300-6506807-0.25g |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 0.25g |
$538.0 | 2023-07-10 | |
Enamine | EN300-6506807-5000mg |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95.0% | 5g |
$2525.0 | 2022-02-28 | |
Enamine | EN300-6506807-10000mg |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95.0% | 10g |
$3746.0 | 2022-02-28 | |
Enamine | EN300-6506807-100mg |
tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95.0% | 100mg |
$301.0 | 2022-02-28 | |
Aaron | AR028PER-100mg |
tert-butyl3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 100mg |
$542.00 | 2023-12-16 | |
Aaron | AR028PER-2.5g |
tert-butyl3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 2.5g |
$2950.00 | 2023-12-16 | |
Aaron | AR028PER-500mg |
tert-butyl3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 500mg |
$1190.00 | 2023-12-16 | |
Aaron | AR028PER-10g |
tert-butyl3-(oxiran-2-yl)azetidine-1-carboxylate |
1240725-46-5 | 95% | 10g |
$6443.00 | 2023-12-16 |
1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl esterに関する追加情報
1-Azetidinecarboxylic Acid, 3-(2-Oxiranyl)-, 1,1-Dimethylethyl Ester: A Comprehensive Overview
The compound 1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester (CAS No. 1240725-46-5) is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound belongs to the class of azetidine derivatives, which are four-membered ring structures with unique chemical properties. The presence of the oxirane (epoxide) group and the ester functionality further enhances its versatility and reactivity.
Recent studies have highlighted the importance of azetidine derivatives in medicinal chemistry due to their ability to act as bioisosteres of proline and other cyclic amino acids. The azetidine ring in this compound provides a rigid structure that can mimic the conformational constraints of naturally occurring amino acids, making it an attractive scaffold for designing bioactive molecules. The oxirane group, on the other hand, introduces additional reactivity and selectivity in chemical reactions, enabling the synthesis of complex molecular architectures.
The 1,1-dimethylethyl ester moiety in this compound plays a crucial role in modulating its physical properties, such as solubility and stability. This ester group is commonly used in pharmaceutical applications to improve the bioavailability of active ingredients. Recent research has demonstrated that esterification can significantly influence the pharmacokinetic profiles of drugs, making this compound a valuable tool in drug delivery systems.
One of the most promising applications of 1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester is in the development of peptide mimetics. Peptide mimetics are synthetic compounds that mimic the structure and function of peptides or proteins, offering advantages such as improved stability and reduced immunogenicity. By incorporating this compound into peptide sequences, researchers can design molecules with enhanced therapeutic potential for treating various diseases, including cancer and infectious disorders.
In addition to its role in peptide mimetics, this compound has also been explored for its potential in catalytic applications. The azetidine ring and oxirane group provide a platform for creating chiral catalysts that can facilitate enantioselective reactions. Recent advancements in asymmetric catalysis have underscored the importance of such compounds in synthesizing optically active pharmaceuticals and agrochemicals.
The synthesis of 1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester involves a series of carefully designed chemical transformations. Key steps include the formation of the azetidine ring through cyclization reactions and the introduction of the oxirane group via epoxidation. Researchers have optimized these steps to achieve high yields and excellent stereochemical control, ensuring the production of high-quality material for further studies.
Looking ahead, ongoing research is focused on expanding the functionalization options for this compound. By introducing additional functional groups or modifying existing ones, scientists aim to unlock new applications in areas such as materials science and nanotechnology. The combination of its unique structure and versatile reactivity makes this compound a cornerstone for future innovations in organic chemistry.
In conclusion, 1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester (CAS No. 1240725-46-5) is a multifaceted compound with immense potential across various fields. Its ability to serve as a versatile building block for drug discovery and chemical synthesis positions it as a key player in advancing modern science and technology.
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